N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core and a 1,2,3-thiadiazole carboxamide moiety. The compound’s structure includes methyl substituents at positions 1 and 5 of the pyridine ring and a methyl group on the thiadiazole, which may modulate solubility and metabolic stability .
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2S/c1-5-4-7-9(16-18(3)10(7)14-11(5)19)13-12(20)8-6(2)15-17-21-8/h5H,4H2,1-3H3,(H,14,19)(H,13,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEXKSZYPXXHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=C(N=NS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Characteristics
The compound's molecular formula is with a molecular weight of 306.35 g/mol. It features a unique pyrazolo[3,4-b]pyridine core structure combined with a thiadiazole moiety. This structural arrangement contributes to its varied biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.35 g/mol |
| Structure | Chemical Structure |
Anticancer Potential
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications to the pyrazolo core can enhance its efficacy against various cancer types by targeting tyrosine kinases and other critical pathways involved in tumor growth .
Enzyme Inhibition
The compound has also demonstrated potent enzyme inhibitory activities. It targets phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby influencing various physiological processes including vasodilation and neurotransmission .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer and enzyme inhibitory effects, this compound has shown promising antimicrobial activity against a range of pathogens. Its anti-inflammatory properties have also been noted in various studies where it reduced inflammatory markers in animal models .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing pyrazole derivatives with carbonyl compounds.
- Cyclization : Formation of the thiadiazole ring through cyclization with appropriate reagents.
- Microwave-Assisted Synthesis : This modern technique enhances yield and reduces reaction time significantly compared to traditional methods .
Study 1: Anticancer Activity
A study published in Pharmaceutical Research demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .
Study 2: Enzyme Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that the compound effectively inhibited PDE4B with an IC50 value in the low micromolar range. This suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole moiety undergoes nucleophilic substitution due to its electron-deficient nature. Key reactions include:
Reaction with Amines
Primary and secondary amines displace the methyl group at the 4-position under basic conditions. For example:
| Conditions | Reagents | Yield (%) | Reference |
|---|---|---|---|
| KCO, DMF, 80°C | Benzylamine | 72–78 | |
| EtN, THF, RT | Piperidine | 65 |
This reactivity enables diversification for structure-activity relationship (SAR) studies in medicinal chemistry .
Acylation of the Pyrazolo-Pyridinone Amine
The free amine on the pyrazolo[3,4-b]pyridinone core participates in acylation:
Reaction with Acid Chlorides
| Acid Chloride | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DMAP | CHCl | 85 |
| Benzoyl chloride | Pyridine | THF | 78 |
This reaction is critical for modifying the compound’s pharmacokinetic properties .
Cyclization Reactions
The pyridinone carbonyl group facilitates intramolecular cyclization under acidic or basic conditions:
Formation of Bicyclic Derivatives
Heating in polyphosphoric acid (PPA) induces cyclization between the pyridinone carbonyl and adjacent methyl groups:
| Conditions | Product | Application |
|---|---|---|
| PPA, 120°C, 6h | Fused quinazolinone | Enhanced kinase inhibition |
Oxidation of the Pyridinone Ring
The pyridinone system undergoes oxidation to form pyridine derivatives:
Reaction with H2_22O2_22
| Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|
| 30% HO | AcOH, 60°C | 63 |
This modification alters electron distribution, affecting binding to biological targets .
Thiadiazole Ring Opening
Under reductive conditions (e.g., H/Pd-C), the thiadiazole ring opens to form thioamide intermediates:
| Catalyst | Solvent | Conversion (%) |
|---|---|---|
| Pd/C (10%) | MeOH | >90 |
This reaction is utilized in degradation studies to elucidate metabolic pathways .
Cross-Coupling Reactions
The methyl group on the thiadiazole participates in Suzuki-Miyaura couplings:
Palladium-Catalyzed Arylation
| Conditions | Aryl Boronic Acid | Yield (%) |
|---|---|---|
| Pd(PPh), KCO, DME | Phenylboronic acid | 68 |
Hydrolysis of the Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
| Conditions | Product | Yield (%) |
|---|---|---|
| 6M HCl, reflux | Thiadiazole-5-carboxylic acid | 82 |
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
A. Pyrazolo[3,4-b]pyridine Derivatives
- 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (): This compound shares the pyrazolo[3,4-b]pyridine core but lacks the thiadiazole moiety. Instead, it features a cyano group and aryl substituents.
B. Thiadiazole-Containing Analogues
- 3-Alkyl/Aryl-6-(3’-pyridyl)-1,2,3-thiadiazoles ():
These derivatives highlight the importance of substituents on the thiadiazole ring. For instance, alkyl or aryl groups increase lipophilicity, enhancing membrane permeability. The target compound’s 4-methyl-thiadiazole group balances lipophilicity and electronic effects, which may improve pharmacokinetics .
C. Imidazo[1,2-a]pyridine Derivatives ():
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: While structurally distinct (imidazo[1,2-a]pyridine vs. pyrazolo[3,4-b]pyridine), this compound demonstrates how electron-withdrawing groups (e.g., nitro, cyano) influence bioactivity. The target compound’s methyl groups may offer metabolic stability over such polar substituents .
D. Triazolo-Pyrazine Derivatives ():
- The benzyl group in this compound adds steric bulk, whereas the target compound’s methyl groups prioritize compactness for improved binding .
Bioactivity and Pharmacological Potential
The target compound’s dual heterocyclic system may synergize bioactivity, with the thiadiazole enhancing antimicrobial effects and the pyrazolo-pyridine contributing to kinase modulation .
Physicochemical Properties
The target compound’s methyl groups may improve solubility compared to bulkier analogues (e.g., ), while retaining sufficient lipophilicity for membrane penetration .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
A multi-step approach is typically employed, leveraging one-pot reactions or sequential heterocycle formation. For example, pyrazolo-pyridine cores can be synthesized via cyclization of hydrazine derivatives with diketones, followed by thiadiazole incorporation using carboxamide coupling. Optimal conditions include refluxing in ethanol or toluene with catalysts like NaH or K₂CO₃ . Yield optimization involves stoichiometric control (1.1–1.2 eq. of reagents) and solvent selection (DMF for polar intermediates, ethanol for cyclization) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm for CH₃), carbonyls (δ 160–170 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
- HRMS : Confirm molecular weight accuracy (e.g., [M+H]⁺ calculated within ±0.001 Da) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers troubleshoot low reactivity in thiadiazole-carboxamide coupling?
Use activating agents like EDCl/HOBt in anhydrous DMF under nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). If side products dominate, introduce steric hindrance mitigation (e.g., bulkier bases) or lower reaction temperatures .
Advanced Research Questions
Q. What computational strategies are effective for predicting biological activity and resolving contradictory data?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with pyrazole nitrogen and hydrophobic contacts with thiadiazole .
- SwissADME : Predict drug-likeness (Lipinski’s rules) and pharmacokinetics (e.g., logP ~2.5, TPSA ~90 Ų) to prioritize compounds for in vitro testing .
Q. How should discrepancies in biological activity between structural analogs be analyzed?
Perform SAR studies by systematically varying substituents (e.g., methyl vs. methoxy groups) and correlating changes with activity. For example, replacing 4-methyl-thiadiazole with bulkier groups may enhance target binding but reduce solubility . Use ANOVA or multivariate regression to quantify substituent effects .
Q. What methodologies address contradictions in spectroscopic vs. crystallographic data?
Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. If crystallography reveals unexpected conformations (e.g., boat vs. chair pyridine), re-examine NMR data with density functional theory (DFT)-calculated chemical shifts .
Q. How can reaction pathways be designed to minimize byproducts in large-scale synthesis?
Adopt computational reaction path searching (e.g., ICReDD’s quantum chemical methods) to identify low-energy intermediates. Optimize parameters like temperature (80–100°C for cyclization) and solvent polarity using machine learning-trained models .
Methodological Notes
- Synthetic Protocols : Prioritize one-pot reactions for efficiency but validate intermediate stability via in situ FTIR .
- Data Validation : Use triplicate runs for biological assays and report SEM/confidence intervals .
- Ethical Compliance : Adhere to CRDC 2020 guidelines (RDF2050112) for reactor design and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
